1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
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Description
1-(4-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H17ClN2O4S and its molecular weight is 392.85. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Docking Studies
- The structures of related tetrazole derivatives have been determined using X-ray crystallography, showcasing their potential for docking studies. These compounds, including tetrazoles with chlorophenyl and methoxyphenyl groups, exhibit specific crystal structures and provide insight into their interaction within active sites of enzymes, such as cyclooxygenase-2, as COX-2 inhibitors (Al-Hourani et al., 2015).
Synthesis and Structural Characterization
- Novel tetra-substituted imidazoles have been synthesized and characterized using X-ray crystallographic and spectroscopic techniques. This research highlights the potential of such compounds, including those with methoxyphenyl and chlorophenyl groups, in various applications due to their optimized geometry and spectroscopic properties (Ahmad et al., 2018).
Photochromic and Magnetic Properties
- Research on bisthienylethenes containing N,O-donor binding sites with chlorophenyl and methoxyphenyl groups has demonstrated unique photochromic behavior and magnetic properties. These studies provide a foundation for understanding the multifunctional nature of such compounds, paving the way for their application in fields like material science (Cao et al., 2015).
Quantum Chemical Calculations
- Molecular docking and quantum chemical calculations of similar compounds have been conducted, providing insights into their molecular structure and spectroscopic data. These studies are crucial for understanding the interaction mechanisms of these compounds at the molecular level (Viji et al., 2020).
Corrosion Inhibition Studies
- Imidazole derivatives, including those with methoxyphenyl groups, have been investigated for their corrosion inhibition potential on mild steel in acidic solutions. Such studies contribute to the understanding of the protective capabilities of these compounds in industrial applications (Prashanth et al., 2021).
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-(4-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-25-15-8-6-14(7-9-15)21-17-11-26(23,24)10-16(17)20(18(21)22)13-4-2-12(19)3-5-13/h2-9,16-17H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESBMHZTHWVGEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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